

Application Notes and Protocols for BNC1 siRNA Delivery via Electroporation

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Compound of Interest

Compound Name: *BNC1 Human Pre-designed siRNA Set A*

Cat. No.: *B12386219*

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Introduction

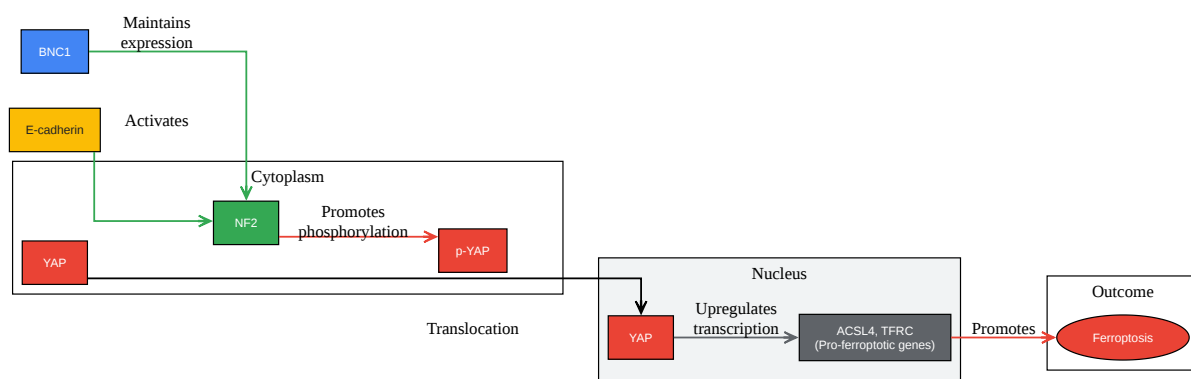
Basonuclin-1 (BNC1) is a zinc finger protein that plays a crucial role in the regulation of cell proliferation and differentiation, particularly in keratinocytes and germ cells. Dysregulation of BNC1 has been implicated in various pathological conditions, including cancer and primary ovarian insufficiency. The targeted knockdown of BNC1 using small interfering RNA (siRNA) is a powerful tool to investigate its function and therapeutic potential. Electroporation is an effective non-viral method for delivering siRNA into a wide variety of cell types, including those that are traditionally difficult to transfect.

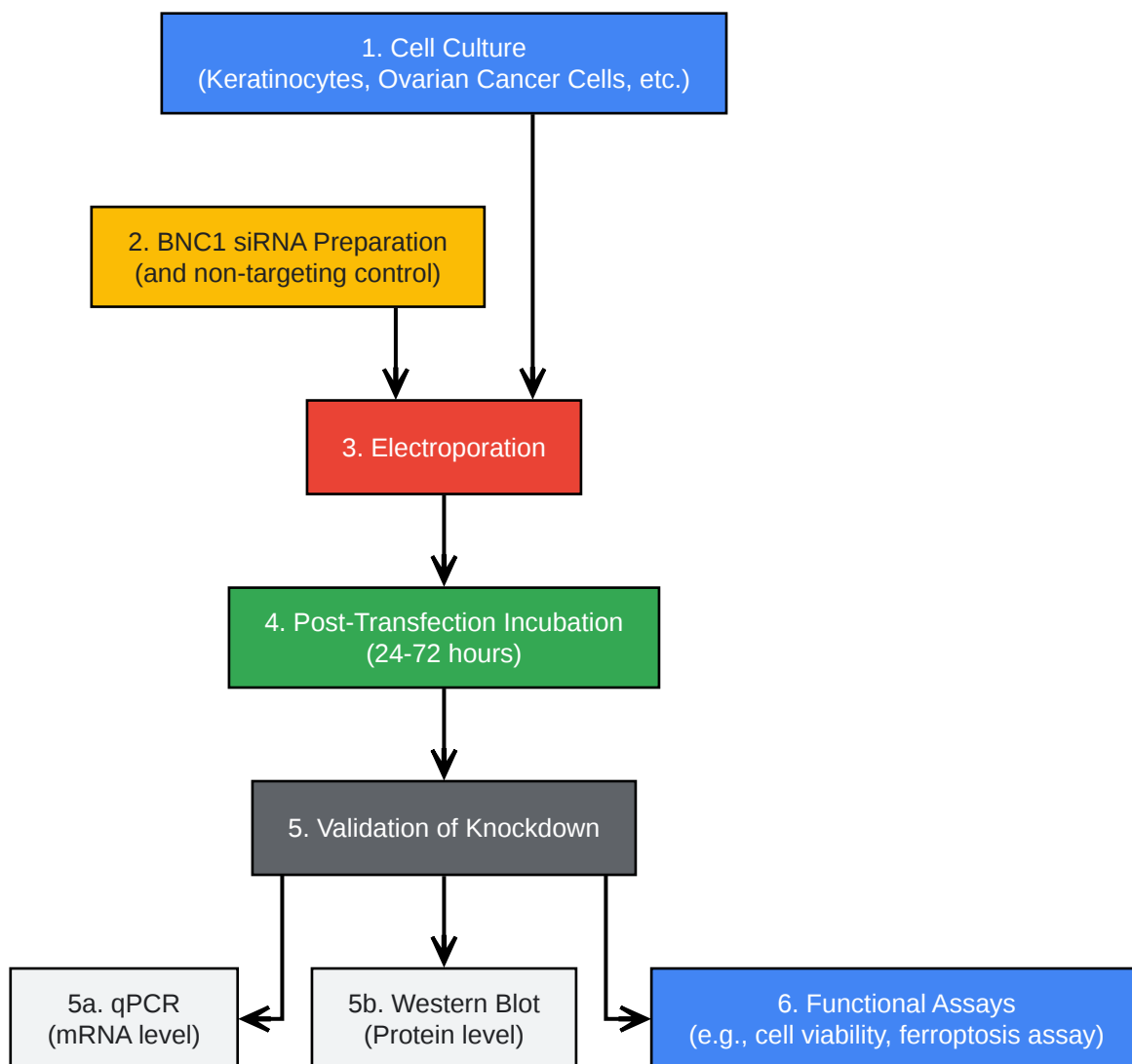
These application notes provide a comprehensive guide to the electroporation-mediated delivery of BNC1 siRNA, including optimized electroporation settings for relevant cell types, detailed experimental protocols, and methods for validating gene knockdown.

BNC1 Signaling Pathway

Recent studies have elucidated a critical role for BNC1 in the regulation of ferroptosis, a form of iron-dependent programmed cell death, through the NF2-YAP signaling pathway. In epithelial cells, intercellular contact, mediated by E-cadherin, activates the NF2 (Neurofibromin 2, also known as Merlin) and the Hippo signaling pathway, which suppresses ferroptosis.^{[1][2]} Conversely, loss of BNC1 has been shown to trigger ferroptosis by modulating this pathway.

Deficiency of BNC1 leads to the downregulation of NF2, which in turn reduces the phosphorylation of YAP (Yes-associated protein).[3] This allows for the nuclear translocation of YAP, where it acts as a transcriptional co-activator. In the context of BNC1 deficiency, nuclear YAP upregulates the expression of genes involved in iron uptake and lipid peroxidation, such as ACSL4 and TFRC, thereby promoting ferroptosis.[1] This pathway has been particularly implicated in primary ovarian insufficiency.[3]





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References

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